molecular formula C20H25N3O2 B2706799 4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097926-69-5

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2706799
CAS No.: 2097926-69-5
M. Wt: 339.439
InChI Key: XTGSLVTXSJQSDK-UHFFFAOYSA-N
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Description

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Applications

  • The synthesis of adamantane derivatives, such as adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors, demonstrates the compound's utility in the development of high-yielding processes for pharmaceutical applications. These processes are critical for rapidly delivering material for further development and study, indicating its importance in the synthesis of active pharmaceutical ingredients (APIs) (Becker et al., 2008).
  • Adamantane-based molecules, like 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, showcase versatility in molecular recognition and assembling one-dimensional motifs. This adaptability signifies the compound's potential in creating complex molecular structures, possibly useful in materials science and nanotechnology (Karle, Ranganathan, & Haridas, 1997).

Reactivity and Adsorption Studies

  • Studies on the reactivity properties and adsorption behavior of triazole derivatives related to adamantane demonstrate the compound's significant stability and potential practical applications in pharmaceutical contexts. Such studies highlight the importance of understanding the interactions and stability of adamantane derivatives under various conditions, which is crucial for their potential therapeutic applications (Al-Ghulikah et al., 2021).

Coordination Polymers and Material Chemistry

  • The development of nickel and cobalt coordination polymers containing adamantane-based dicarboxylate and dipyridyl ligands showcases the role of adamantane derivatives in controlling dimensionality and topology within materials chemistry. These polymers' structural characterizations suggest potential applications in catalysis, molecular recognition, and the development of functional materials (Travis, LaRose, & Laduca, 2017).

Electronic Spectra Influence

  • The study of 4-substituted 1-acyloxypyridine-2(1H)-thiones, including adamantane derivatives, provides insights into the substituent effect on electronic absorption spectra. This research aids in understanding how adamantane derivatives can influence the photophysical properties of molecules, which is valuable for designing optical materials and chemical sensors (Jankowiak & Kaszyński, 2009).

Properties

IUPAC Name

4-(adamantane-1-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-18-13-22(4-5-23(18)17-2-1-3-21-12-17)19(25)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-3,12,14-16H,4-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGSLVTXSJQSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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